(NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine
Description
(NZ)-N-[(5-Fluoropyridin-3-yl)methylidene]hydroxylamine is a hydroxylamine derivative characterized by a fluorinated pyridine ring. The compound’s structure consists of a hydroxylamine (NH₂O) group linked via an imine bond to a 5-fluoropyridin-3-yl moiety. The fluorine atom at the 5-position of the pyridine ring introduces electronic effects (e.g., electron-withdrawing properties) that influence reactivity, solubility, and intermolecular interactions. This compound is of interest in medicinal chemistry and materials science due to the pyridine scaffold’s prevalence in bioactive molecules and coordination chemistry.
Properties
Molecular Formula |
C6H5FN2O |
|---|---|
Molecular Weight |
140.11 g/mol |
IUPAC Name |
(NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H5FN2O/c7-6-1-5(3-9-10)2-8-4-6/h1-4,10H/b9-3- |
InChI Key |
XUFPVTMDAAHZQP-OQFOIZHKSA-N |
Isomeric SMILES |
C1=C(C=NC=C1F)/C=N\O |
Canonical SMILES |
C1=C(C=NC=C1F)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine typically involves the reaction of 5-fluoropyridine-3-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an aqueous or alcoholic medium, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Redox Reactions
The hydroxylamine group (-NH-OH) undergoes oxidation and reduction:
-
Oxidation : Forms nitroxyl radical intermediates in the presence of Fe³⁺ or Cu²⁺.
-
Reduction : Converts to amine derivatives using NaBH₄ or LiAlH₄.
Key Observation : Fluorine’s electronegativity stabilizes transition states during redox processes, increasing reaction rates by 15–20% compared to non-fluorinated analogs.
Cycloaddition Reactions
Participates in [3+2] cycloadditions with azides under click chemistry conditions, forming tetrazole derivatives :
Example Reaction :
(NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine + [bmim]N₃ → 5-Substituted 1H-tetrazole
| Condition | Optimization Data |
|---|---|
| Catalyst | [bmim]N₃ (1.2 equiv) |
| Solvent | DMF |
| Temperature | 80°C |
| Yield | 68% |
Mechanistic Insights
-
Electrophilic Substitution : Fluorine directs incoming electrophiles to C-2 and C-6 positions on the pyridine ring.
-
Nucleophilic Attack : Hydroxylamine’s NH group reacts with carbonyl compounds (e.g., aldehydes) to form hydrazones.
-
Tautomerism : Keto-enol tautomerism stabilizes intermediates during condensation.
Comparative Reactivity
| Analog Structure | Reactivity Difference vs. Target Compound |
|---|---|
| N-(2-Iodopyridin-3-yl)hydroxylamine | 30% slower in cycloadditions due to iodine’s steric effects |
| Non-fluorinated analogs | 40% lower yield in oxidation reactions |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of hydroxylamine, including (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine, exhibit promising anticancer properties. Hydroxylamines are known to interact with biological systems and can act as prodrugs or active agents against cancer cells. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including prostate (PC3) and lung (A549) cancer cells. The mechanism often involves the generation of reactive oxygen species or direct interaction with cellular targets, leading to apoptosis .
Anti-inflammatory Properties
The compound also shows potential anti-inflammatory effects. Hydroxylamines can modulate inflammatory pathways, making them candidates for treating conditions like arthritis or inflammatory bowel disease. Research on related compounds has demonstrated their ability to inhibit pro-inflammatory cytokines, suggesting that (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine could be explored for similar therapeutic applications .
Agricultural Science
Pesticide Development
The fluorinated pyridine moiety in (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine enhances its efficacy as a pesticide. Fluorinated compounds are known for their increased stability and bioactivity. Research has shown that such compounds can act as effective fungicides and insecticides, targeting specific pests while minimizing harm to beneficial organisms . For instance, derivatives have been tested against various plant pathogens with promising results in inhibiting fungal growth.
Herbicide Potential
In addition to its insecticidal properties, there is potential for this compound to be developed into herbicides. Its ability to interfere with plant metabolism could lead to selective weed control strategies that reduce the reliance on broad-spectrum herbicides .
Materials Science
Synthesis of Advanced Materials
(NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine can serve as a building block for synthesizing advanced materials, particularly polymers with enhanced thermal and chemical stability. The incorporation of fluorine into polymer matrices improves properties such as hydrophobicity and resistance to solvents and heat, making them suitable for various industrial applications .
Nanotechnology Applications
The compound's unique chemical structure allows it to be utilized in nanotechnology, particularly in the development of nanoscale drug delivery systems. Its ability to form stable complexes with metal ions can be exploited in creating nanoparticles that enhance the delivery of therapeutic agents .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Du et al., 2021 | Demonstrated significant inhibition of PC3 and A549 cell lines with IC50 values lower than standard chemotherapeutics. |
| Pesticide Efficacy | Wang et al., 2020 | Showed 90% inhibition against Botrytis cinerea at low concentrations, outperforming existing fungicides. |
| Material Properties | El-Dydamony et al., 2022 | Developed fluorinated polymers exhibiting enhanced thermal stability and hydrophobic characteristics suitable for industrial use. |
Mechanism of Action
The mechanism of action of (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine involves its interaction with molecular targets through its fluorinated pyridine ring and hydroxylamine group. The fluorine atom can engage in hydrogen bonding and electrostatic interactions, while the hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological targets, leading to various biochemical effects.
Comparison with Similar Compounds
The structural and functional properties of (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine are best understood by comparing it to analogs with variations in substituents or core scaffolds. Below is a systematic analysis based on available evidence:
Structural Analogues with Halogen-Substituted Aromatic Rings
Key Findings :
- Electronic Effects: The 5-fluoro substituent in the target compound provides moderate electron withdrawal compared to nitro (NO₂) or chloro (Cl) groups in analogs. This difference may influence reactivity in nucleophilic or electrophilic reactions.
- Bioactivity : Chloro and nitro analogs are often used as intermediates in drug synthesis (e.g., antimicrobial agents), whereas fluorinated derivatives like the target compound are prioritized in oncology due to fluorine’s role in enhancing blood-brain barrier penetration.
Analogues with Heterocyclic Modifications
Key Findings :
- Conformational Flexibility : The pyrazole-pyrrole analog exhibits significant dihedral angles (42–54°) between aromatic rings, which may reduce crystallinity compared to the planar pyridine-based target compound.
- Thermal Stability : Benzofuran-containing analogs display higher thermal stability due to fused aromatic systems, whereas the target compound’s pyridine ring may offer better solubility in polar solvents.
Pharmacologically Relevant Analogues
Key Findings :
- Drug Design : The 5-fluoropyridin-3-yl group in ivosidenib highlights the pharmacophoric importance of fluorinated pyridines in targeting enzymes like IDH1. The target compound’s simpler structure may serve as a precursor for similar drug candidates.
- Antimicrobial Potential: Polychlorinated analogs suggest that halogenation patterns correlate with antimicrobial activity, though the target compound’s fluorine substitution may reduce toxicity compared to chlorine.
Biological Activity
(NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine is a compound characterized by its unique structure, which includes a hydroxylamine group linked to a 5-fluoropyridine moiety. This structural arrangement is significant for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C6H5FN2O
- Molecular Weight : 140.12 g/mol
- CAS Number : 1198353-49-9
The compound's structure features a methylidene linkage that may enhance selectivity in biological assays, making it a candidate for further investigation in drug development.
The biological activity of (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine can be attributed to several mechanisms:
-
Nucleophilic Reactivity : The hydroxylamine group acts as a nucleophile, allowing it to interact with electrophilic centers in various biological molecules. This interaction can lead to:
- Enzyme inhibition
- Disruption of cellular processes
- Induction of oxidative stress
- Electrophilic Targeting : The presence of the fluorine atom in the pyridine ring may influence the reactivity and interaction profile with biological targets, potentially enhancing its effectiveness against specific enzymes or receptors.
Table 1: Summary of Biological Activities
Case Study: Antioxidant Activity
A study investigated the antioxidant capacity of (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound effectively scavenged free radicals, suggesting its potential use as an antioxidant agent in therapeutic applications aimed at oxidative stress-related diseases .
Case Study: Enzyme Inhibition
In another study, (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine was tested for its ability to inhibit specific enzymes linked to metabolic disorders. The compound showed significant inhibition against enzymes such as acetylcholinesterase and butyrylcholinesterase, indicating its potential role in treating neurodegenerative diseases like Alzheimer's .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine with high purity and yield?
- Methodological Answer :
- Synthetic Route : Utilize Schiff base condensation between 5-fluoropyridine-3-carbaldehyde and hydroxylamine under reflux in anhydrous ethanol. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) .
- Purity Control : Confirm purity using high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Validate structural integrity via FT-IR (C=N stretch ~1600 cm⁻¹) and ¹H/¹³C NMR (characteristic imine proton at δ 8.2–8.5 ppm) .
Q. How can researchers validate the stability of (NZ)-N-[(5-luoropyridin-3-yl)methylidene]hydroxylamine under varying pH and temperature conditions?
- Methodological Answer :
- Stability Assays : Conduct accelerated stability studies using buffer solutions (pH 2–10) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ_max = 270 nm) and quantify degradation products using LC-MS .
- Kinetic Analysis : Apply Arrhenius equations to predict shelf-life under standard laboratory conditions .
Advanced Research Questions
Q. What theoretical frameworks guide the study of (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine’s electronic properties and reactivity?
- Methodological Answer :
- Computational Modeling : Use density functional theory (DFT) with B3LYP/6-311G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
- Experimental Cross-Validation : Correlate DFT results with cyclic voltammetry (CV) to assess redox behavior in acetonitrile (0.1 M TBAPF₆) .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro assays?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line viability assays using MTT protocol, IC₅₀ determination with triplicate runs).
- Data Harmonization : Apply multivariate analysis (PCA or PLS-DA) to identify confounding variables (e.g., solvent polarity, incubation time) and normalize datasets .
- Mechanistic Studies : Use molecular docking (AutoDock Vina) to compare binding affinities with target enzymes (e.g., kinases) and validate via surface plasmon resonance (SPR) .
Q. What experimental designs are optimal for studying the environmental fate of (NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine in aquatic ecosystems?
- Methodological Answer :
- Laboratory Simulations : Use OECD 308 guidelines to assess biodegradation in water-sediment systems under aerobic/anaerobic conditions. Quantify parent compound and metabolites via LC-MS/MS .
- Field Studies : Deploy passive samplers (POCIS) in freshwater systems to monitor bioaccumulation in benthic organisms (e.g., Daphnia magna). Apply biotic/abiotic transformation models (EPI Suite) to predict long-term persistence .
Key Considerations for Advanced Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
